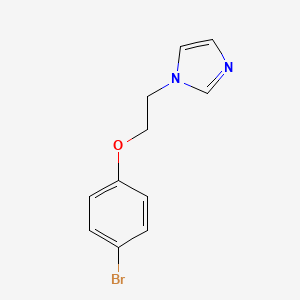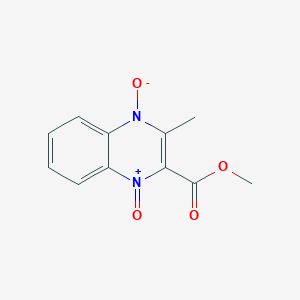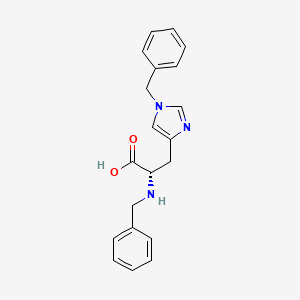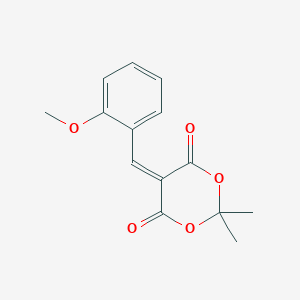
5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
Synthesis Analysis
While the exact synthesis process for “5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is not available, a similar compound, 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives, was synthesized in two steps with moderate to good yield using morpholine as a catalyst .Scientific Research Applications
Synthesis and Crystal Structure
A study by Zeng (2014) focused on the synthesis and crystal structure of a related compound, highlighting its preparation and structural details through X-ray crystallography. This research underscores the compound's utility as a structural element in organic chemistry, providing insights into its crystalline properties and potential applications in materials science (Wulan Zeng, 2014).
Reactions with Nucleophilic Reagents
Tetere et al. (2011) investigated the reactions of methoxybenzylidene derivatives with nucleophiles, producing compounds suitable as building blocks for synthesizing various structures. This work demonstrates the versatility of these compounds in organic synthesis, offering pathways to create novel materials and molecules (Z. Tetere, I. Rāviņa, I. Rijkure, D. Zicāne, 2011).
Zwitterionic and Free Forms Studies
Mierina et al. (2015) explored the zwitterionic and free forms of arylmethyl Meldrum's acids, including derivatives like the one . The study's findings on molecular conformations and crystal packing arrangements open avenues for these compounds in designing more efficient organic synthesis processes and potential applications in drug delivery systems (I. Mierina, A. Mishnev, M. Jure, 2015).
Molecular Modeling and Structural Characterization
Another study by De Armas et al. (2000) detailed the synthesis, crystal structure, and molecular modeling of 5-Arylidene derivatives. Their research provides valuable data on the interactions and properties that could be leveraged in pharmaceuticals and materials science for creating novel compounds with specific functions (H. Novoa de Armas, N. Blaton, O. Peeters, C. D. De Ranter, M. Suárez, E. Ochoa, Y. Verdecia, E. Salfrán, 2000).
Electronic Properties and Crystallography
Dey et al. (2015) synthesized and characterized 5-Arylidene derivatives, investigating their electronic properties and crystal structures. This study is crucial for understanding how these compounds interact at the molecular level, offering potential applications in optoelectronics and as functional materials in various industries (Tanusri Dey, Soumen Ghosh, Somnath Ghosh, A. K. Mukherjee, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit enzymes involved in lysine biosynthesis .
Mode of Action
It is known that similar compounds can bind to a novel and unexplored pocket within the enzyme dihydrodipicolinate synthase (dhdps), which is highly conserved across plant species . This binding could potentially inhibit the enzyme’s activity, thereby affecting lysine biosynthesis.
Biochemical Pathways
The compound may affect the lysine biosynthesis pathway. Lysine is an essential amino acid that plays a crucial role in protein synthesis. Inhibition of DHDPS, a key enzyme in this pathway, could disrupt lysine production and subsequently affect protein synthesis .
Result of Action
Inhibition of lysine biosynthesis could potentially lead to a decrease in protein synthesis, affecting cellular functions and growth .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to participate in various biochemical reactions . The methoxybenzylidene group may interact with enzymes and proteins, potentially influencing their function .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
5-[(2-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2)18-12(15)10(13(16)19-14)8-9-6-4-5-7-11(9)17-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEJJACJHKSHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2OC)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327173 | |
| Record name | NSC636627 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15795-56-9 | |
| Record name | 5-[(2-Methoxyphenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15795-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC636627 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-METHOXYBENZYLIDENE)-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




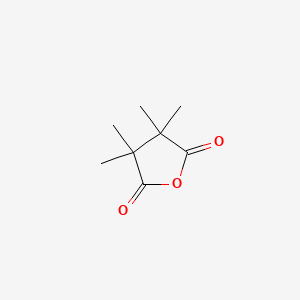


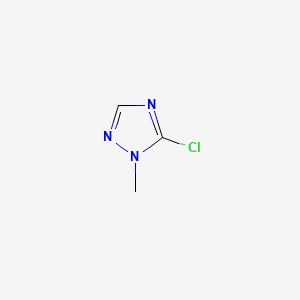




![cyclopenta[cd]pyren-3(4H)-one](/img/structure/B1616017.png)
